(R)-Ethyl 2-(2-iodophenoxy)propanoate
Description
(R)-Ethyl 2-(2-iodophenoxy)propanoate is a chiral ester characterized by an iodine-substituted phenoxy group at the 2-position of the propanoate backbone. Its molecular formula is C₁₁H₁₃IO₃, with a calculated molecular weight of 319.9 g/mol. The (R)-stereochemistry at the propanoate α-carbon is critical for its biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors. This compound is hypothesized to function as a herbicide or intermediate in agrochemical synthesis, given structural similarities to known herbicidal propanoate esters .
Properties
CAS No. |
1383468-50-5 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl (2R)-2-(2-iodophenoxy)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
BKVZDVOZVJQXME-MRVPVSSYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1I |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=CC=C1I |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenoxy Group
The 2-iodophenoxy group distinguishes this compound from analogs with other substituents. Key comparisons include:
(a) Quizalofop-P-ethyl
- Structure: (R)-Ethyl 2-(4-((6-chloro-quinoxalin-2-yl)oxy)phenoxy)propanoate.
- Substituent: A bicyclic quinoxalinyloxy group at the phenoxy 4-position.
- Application : Widely used as a selective herbicide.
- Key Difference: The quinoxaline moiety enhances aromatic π-π stacking and electron-withdrawing effects, improving herbicidal potency compared to the simpler iodophenoxy group .
(b) Fenoxaprop Ethyl Ester
- Structure: (±)-Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate.
- Substituent : A benzoxazolyloxy group.
- Application : Post-emergence herbicide for grass control.
- Key Difference : The benzoxazole ring introduces heteroatoms (N, O), enhancing stability and resistance to metabolic degradation compared to iodine .
(c) Moguisteine
- Structure: Ethyl (R,S)-2-(2-methoxyphenoxy)methyl-β-oxo-3-(1,3-thiazolidine)propanoate.
- Substituent: Methoxyphenoxy and thiazolidine groups.
- Application : Antitussive agent.
- Key Difference: The thiazolidine ring and β-oxo group enable pharmacological activity via receptor binding, contrasting with the herbicidal focus of iodophenoxy derivatives .
Physicochemical Properties
| Property | (R)-Ethyl 2-(2-iodophenoxy)propanoate | Quizalofop-P-ethyl | Fenoxaprop Ethyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 319.9 | ~373.8 | ~367.8 |
| Substituent | 2-Iodophenoxy | Quinoxalinyloxy | Benzoxazolyloxy |
| Polarity | Moderate (iodine: polarizable) | Low (aromatic dominance) | Moderate (heteroatoms) |
| Key Application | Herbicide (hypothesized) | Herbicide | Herbicide |
- Reactivity : The iodine substituent can act as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling) for derivatization .
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